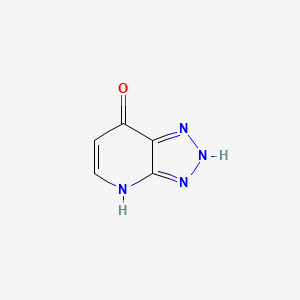

Hydroxy-7-azabenzotriazole

Description

Historical Context and Evolution of N-Hydroxybenzotriazole Additives in Organic Synthesis

The journey to the development of highly efficient coupling additives like HOAt is rooted in the persistent challenges of peptide synthesis. The formation of a peptide bond, an amide linkage between the carboxyl group of one amino acid and the amino group of another, requires the activation of the carboxylic acid. uni-kiel.dersc.org Early methods often led to side reactions and loss of stereochemical purity, a critical issue for the biological activity of peptides. uni-kiel.de

A significant breakthrough came with the introduction of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive in carbodiimide-mediated coupling reactions. wikipedia.orgtaylorandfrancis.com HOBt reacts with the activated carboxylic acid to form an active ester, which is more stable and less prone to side reactions than the initial activated species, yet sufficiently reactive to form the desired amide bond with the incoming amine. wikipedia.orgpschemicals.com This strategy proved effective in improving yields and reducing racemization. rsc.org

The success of HOBt spurred the development of a range of "onium" salt-based coupling reagents, such as HBTU and TBTU, which incorporated the HOBt moiety directly into their structure. researchgate.netrsc.org These reagents offered the convenience of a single coupling agent and additive. uni-kiel.de Further refinements led to the creation of derivatives with electron-withdrawing groups on the benzotriazole (B28993) ring, such as 6-Chloro-HOBt, in an effort to enhance reactivity. acs.org

However, the quest for even greater efficiency, particularly for challenging couplings involving sterically hindered amino acids or for minimizing racemization in sensitive cases, continued. uni-kiel.de This led to the seminal work of Louis A. Carpino, who in the early 1990s, introduced 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.orgspringernature.com The strategic replacement of a carbon atom with a nitrogen atom in the 7-position of the benzotriazole ring marked a significant leap forward in coupling additive technology. acs.org The resulting "aza" derivatives consistently demonstrated superior performance in both the activation and coupling steps of peptide synthesis compared to their benzotriazole counterparts. researchgate.net

Fundamental Principles Governing the Enhanced Reactivity and Efficiency of 1-Hydroxy-7-azabenzotriazole

The superior performance of 1-Hydroxy-7-azabenzotriazole (HOAt) as a coupling additive stems from a combination of electronic and neighboring group effects inherent to its molecular structure. luxembourg-bio.com These factors contribute to both an acceleration of the coupling reaction and a significant reduction in the loss of chiral integrity. luxembourg-bio.comspringernature.com

The introduction of a nitrogen atom at the 7-position of the benzotriazole ring has a profound electron-withdrawing effect. acs.org This increases the acidity of the hydroxyl group, making the corresponding OAt-ester a better leaving group compared to the OBt-ester formed with HOBt. acs.orgbachem.com This enhanced leaving group ability directly translates to a faster rate of acylation, meaning the desired amide bond forms more quickly. bachem.com

A key feature that distinguishes HOAt from HOBt and its other isomers is the "neighboring group effect" or intramolecular catalysis. luxembourg-bio.com The nitrogen atom at the 7-position is perfectly positioned to participate in the coupling reaction. It is postulated that this nitrogen atom can act as a general base catalyst, facilitating the nucleophilic attack of the amine component on the activated ester. luxembourg-bio.com This intramolecular assistance significantly accelerates the rate of the desired aminolysis reaction.

The combination of a more reactive active ester and the intramolecular catalytic effect leads to a dramatic increase in coupling rates. For instance, in the coupling of the sterically hindered Z-Aib-OH with p-chloroaniline, the reaction is significantly faster with 7-HOAt compared to its 4-isomer and vastly faster than with HOBt. luxembourg-bio.com

Comparative Reaction Times for Z-Aib-OH Coupling

| Additive | Approximate Time for 50% Conversion |

|---|---|

| 7-HOAt | ~4.5 minutes |

| 4-HOAt | 65-70 minutes |

| HOBt | >24 hours |

Data derived from NMR measurements. luxembourg-bio.com

A critical role of coupling additives is the suppression of racemization, which can occur via the formation of an oxazolone (B7731731) intermediate. uni-kiel.de The enhanced reactivity of HOAt-esters means that the rate of aminolysis (the desired reaction) is significantly faster than the rate of oxazolone formation (the competing racemization pathway). luxembourg-bio.com By favoring the productive pathway, HOAt effectively minimizes the loss of stereochemical integrity. In highly sensitive coupling reactions, the use of HOAt has been shown to reduce racemization to a third or even half of the levels observed with HOBt. luxembourg-bio.com This makes HOAt particularly valuable for segment coupling strategies where the risk of racemization is high. luxembourg-bio.com

The anion of HOAt imparts a yellow color, which provides a useful visual indicator of the reaction's progress. luxembourg-bio.com The disappearance of this color signals the consumption of the active ester and the completion of the coupling reaction. luxembourg-bio.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-b]pyridin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c10-3-1-2-6-5-4(3)7-9-8-5/h1-2H,(H2,6,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQVPXPEXAWGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NNN=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303915 | |

| Record name | Hydroxy-7-azabenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36286-98-3 | |

| Record name | NSC163468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxy-7-azabenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Hydroxy 7 Azabenzotriazole and Its Functionalized Analogues

Established Synthetic Routes for 1-Hydroxy-7-azabenzotriazole (B21763)

1-Hydroxy-7-azabenzotriazole (HOAt) is a crucial additive in peptide synthesis, known for its ability to suppress racemization and enhance coupling efficiency. wikipedia.orgontosight.ai Several synthetic routes for HOAt have been established, with notable advancements aimed at improving yield, safety, and scalability.

Initially, HOAt was synthesized from 3-fluoro-2-nitropyridine (B1302947) through a reaction with hydrazine (B178648). luxembourg-bio.com However, a more simplified and widely adopted method was developed by Yutilov and Ignatenko in 1981. This method involves the methylation of 2-nitro-3-pyridinol to form 2-nitro-3-methoxypyridine. Subsequent treatment of this intermediate with an excess of hydrazine in refluxing ethanol (B145695) yields HOAt in significantly higher amounts, typically between 65–70%. This process avoids the use of hazardous fluorinated precursors. The key steps in this mechanism are the protection of the hydroxyl group via methylation, followed by the displacement of the methoxy (B1213986) group by hydrazine and subsequent cyclization to form the triazole ring.

Modern industrial-scale production, such as the process patented by Millipore Corporation, also utilizes 2-nitro-3-pyridinol methyl ether as the starting material. The reaction is typically carried out in ethanol or methanol (B129727) with a 2:1 molar ratio of hydrazine to the methyl ether at reflux temperatures (around 78–80°C for ethanol). The workup process involves neutralizing unreacted hydrazine with dilute HCl, extracting the product with a solvent like dichloromethane (B109758) or ethyl acetate, and finally, recrystallizing from hot water or ethanol to obtain high-purity HOAt (≥98%).

An alternative patented method describes the synthesis of HOAt by warming a mixture of 2-nitro-3-methoxypyridine with 95% hydrazine, water, and DMF. After an initial warming to about 70°C, a spontaneous reaction increases the temperature to approximately 80°C. The mixture is then left for 24 hours, followed by evaporation and acidification to yield the product. google.com

Derivatization to Uronium and Phosphonium (B103445) Salts (e.g., HATU, PyAOP) and their Synthetic Pathways

HOAt is a precursor for a range of highly effective coupling reagents, including uronium and phosphonium salts, which are widely used in peptide synthesis to form amide bonds. fishersci.co.uk

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium salt derived from HOAt. fishersci.co.ukwikipedia.org It was first reported in 1993 by Louis A. Carpino. wikipedia.orgmychemblog.com The common synthesis of HATU involves the reaction of HOAt with TCFH (tetramethylchloroformamidinium hexafluorophosphate) under basic conditions. wikipedia.org HATU can exist in two isomeric forms: the more reactive uronium salt (O-form) and the less reactive iminium salt (N-form or guanidinium (B1211019) isomer). wikipedia.orgmychemblog.com X-ray crystallography and NMR studies have shown that the commercially available form is predominantly the iminium isomer. wikipedia.org The more reactive O-form can be obtained by using KOAt (the potassium salt of HOAt) instead of HOAt and processing the reaction mixture quickly to prevent isomerization. wikipedia.org

The reaction mechanism for amide formation using HATU involves two main steps. First, a carboxylic acid reacts with HATU in the presence of a base like Hünig's base (N,N-diisopropylethylamine) or triethylamine (B128534) to form an OAt-active ester. This is followed by the addition of an amine, which attacks the active ester to form the desired amide bond, releasing tetramethylurea as a byproduct. fishersci.co.ukwikipedia.org

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt derived from HOAt. fishersci.co.ukwikipedia.org It is synthesized by reacting HOAt with a chlorophosphonium reagent under basic conditions. wikipedia.org PyAOP is considered more reactive than its HOBt-based counterpart, PyBOP, due to the additional nitrogen atom in the pyridine (B92270) ring of the HOAt moiety. wikipedia.org An advantage of PyAOP over uronium salts like HATU is that any excess reagent does not cause a detrimental side reaction at the N-terminus of the peptide, which could otherwise block further chain elongation. capes.gov.br

| Derivative | Full Name | Class | Synthesis Precursors |

| HATU | [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | Uronium Salt | HOAt, TCFH |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | HOAt, Chlorophosphonium reagent |

Regioselective Synthesis of 1-Alkoxy-1H-7-azabenzotriazole Derivatives

A novel, one-step method for the synthesis of 1-alkoxy-1H-7-azabenzotriazoles (At-OR) has been developed. beilstein-journals.orgnih.gov This reaction utilizes peptide-coupling agents, such as 3H- wikipedia.orgbeilstein-journals.orgCurrent time information in Bangalore, IN.triazolo[4,5-b]pyridine-3-yl 4-methylbenzenesulfonate (B104242) (At-OTs), which react with alcohols in the presence of a base. nih.govresearchgate.net This method is effective for both primary and secondary alcohols under generally mild conditions. beilstein-journals.orgnih.gov

Mechanistic studies involving ³¹P{¹H} NMR and [¹⁸O]-labeling suggest that the reaction proceeds through the formation of phosphonium or tosylate derivatives of the alcohols as intermediates. These intermediates then react with the AtO⁻ anion, which is generated in situ, to yield the final 1-alkoxy-1H-7-azabenzotriazole product. beilstein-journals.orgnih.gov This synthetic approach has been utilized to prepare a variety of acyclic nucleoside-like compounds. beilstein-journals.org

For example, the reaction of At-OTs with methanol produces 1-methoxy-1H-7-azabenzotriazole. The identity of this product was confirmed by comparing its ¹H NMR data and melting point (94.5–95.5 °C) with that of an authentic sample and literature values. beilstein-journals.org

Exploration of Novel and Sustainable Synthetic Approaches for HOAt Production

The principles of green chemistry are increasingly being applied to chemical synthesis, including the production and use of peptide coupling reagents. researchgate.net While solid-phase peptide synthesis (SPPS) has advantages like being a one-pot reaction with simple work-up, it often involves high consumption of hazardous solvents. researchgate.net

In the context of HOAt and its derivatives, research is focused on developing greener alternatives. For instance, Oxyma Pure (ethyl cyanohydroxyiminoacetate) is being promoted as a safer and less explosive alternative to HOBt and HOAt as a coupling additive. biosyn.com

Sustainable approaches to peptide synthesis aim to reduce the use of hazardous reagents and solvents. researchgate.net One strategy involves the use of water-soluble protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which is a water-soluble derivative of the common Fmoc group. researchgate.net Another approach is the use of flow chemistry in mini or microreactors, which significantly reduces the volume of solvents required. researchgate.net

The development of more environmentally friendly coupling reagents and synthetic methods is an ongoing area of research. The goal is to maintain the high efficiency and low racemization rates provided by reagents like HOAt and its derivatives, while minimizing the environmental impact of the synthetic process. researchgate.net

Elucidation of Reaction Mechanisms and Mechanistic Insights into 1 Hydroxy 7 Azabenzotriazole Action

Detailed Studies on the Formation, Structure, and Reactivity of Active Ester Intermediates

The primary role of HOAt in amide bond formation is to act as an additive that facilitates the creation of a highly reactive OAt-ester intermediate. commonorganicchemistry.com When used with a coupling reagent like a carbodiimide (B86325), the carboxylic acid is activated to form an O-acylisourea intermediate. This intermediate then reacts with HOAt to generate the active ester. nih.govacs.orgluxembourg-bio.com

In the context of using a reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the process is even more efficient. The reaction mechanism involves the deprotonation of the carboxylic acid by a base, followed by the attack of the resulting carboxylate anion on the electron-deficient carbon of HATU. commonorganicchemistry.com This leads to the formation of an activated carboxylic acid intermediate and the HOAt anion. The HOAt anion then reacts with this intermediate to form the OAt active ester. commonorganicchemistry.comresearchgate.net This active ester is then susceptible to nucleophilic attack by an amine to form the desired amide. commonorganicchemistry.com

Stereochemical Integrity Control and Mechanism of Racemization Suppression in HOAt-Mediated Couplings

A significant advantage of using HOAt is its ability to minimize the loss of chiral integrity during peptide coupling. wikipedia.org Racemization can occur during the activation of a protected amino acid. peptide.com HOAt is known to reduce racemization by 25-50% in certain model systems when compared to HOBt.

The proposed mechanism for this suppression of racemization involves the 7-aza nitrogen of the HOAt-derived active ester (OAt-ester). nih.gov This nitrogen atom is believed to induce hydrogen bonding with the N-proton of the activated amino acid, which hinders the formation of an oxazolone (B7731731) intermediate that is a key species in the racemization pathway. nih.gov By reducing the formation of this intermediate, the stereochemical integrity of the amino acid is preserved. The combination of HOAt with coupling reagents like diisopropylcarbodiimide (DIC) has been shown to promote coupling reactions with improved retention of stereochemical integrity. apexbt.com

Kinetic Analysis of 1-Hydroxy-7-azabenzotriazole-Promoted Organic Transformations

Kinetic studies have demonstrated a dramatic rate enhancement in amide bond formation when HOAt is used as an additive. In a direct comparison, HOAt-mediated couplings proceed significantly faster than those mediated by HOBt.

For example, in the reaction between the sterically hindered Z-Aib-OH and the weakly basic p-chloroaniline, NMR kinetic measurements revealed that the reaction reached approximately 50% completion in about 5 minutes with HOAt. In contrast, the same reaction required over 24 hours to reach a similar stage with HOBt, and about 260 minutes with another additive, HODhbt. luxembourg-bio.com

It is important to note that in carbodiimide-mediated couplings, the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide to form the O-acylisourea. nih.govacs.orgluxembourg-bio.com The subsequent reaction with HOAt to form the active ester and the final aminolysis are typically faster. nih.govacs.orgluxembourg-bio.com

| Additive | Approximate Time to 50% Completion |

|---|---|

| HOAt | ~5 minutes |

| HODhbt | ~260 minutes |

| HOBt | >24 hours |

Computational and Experimental Investigations into Proposed Reaction Pathways for Amide and Ester Bond Formation

Computational studies have provided further insight into the mechanism of amide bond formation involving active esters derived from reagents like HOAt. Quantum mechanical studies suggest that the aminolysis of these active esters can proceed through a concerted pathway. acs.org In this pathway, the bond breaking and forming occur simultaneously, with the additive playing a key role in facilitating proton transfer from the incoming amine. acs.org For HOAt, a seven-membered transition state is slightly favored. acs.org

Experimental evidence supports the formation of the OAt-active ester as a key intermediate. commonorganicchemistry.comresearchgate.net The reaction of a carboxylic acid with HATU, which incorporates the HOAt moiety, leads to the formation of this active ester, which can then react with a nucleophile. researchgate.netwikipedia.org

The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, generally proceeds via protonation of the carbonyl oxygen by an acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com This is followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com While the specific mechanism for HOAt-mediated esterification is not as extensively detailed in the provided context, the activation of the carboxylic acid via the OAt-ester intermediate would create a highly reactive species susceptible to attack by an alcohol.

Strategic Applications of 1 Hydroxy 7 Azabenzotriazole in Complex Chemical Synthesis

Advanced Peptide Synthesis

The synthesis of peptides, essential tools in biochemical research and therapeutic development, is often complicated by challenges such as incomplete reactions, racemization of chiral centers, and difficulties in coupling specific amino acid residues. The introduction of HOAt has provided chemists with a powerful tool to overcome many of these obstacles, leading to more efficient and reliable peptide synthesis protocols.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. The use of HOAt as an additive in SPPS protocols has led to significant improvements in coupling efficiency and the purity of the final peptide product. nih.govsigmaaldrich.com When used in conjunction with a carbodiimide (B86325) coupling agent or incorporated into uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt facilitates the formation of a highly reactive OAt-ester intermediate. rsc.org This intermediate is more susceptible to nucleophilic attack by the incoming amine than the corresponding OBt-ester, leading to faster and more complete coupling reactions.

The benefits of incorporating HOAt in SPPS are particularly evident in the synthesis of long or "difficult" peptide sequences where traditional methods may fail. The enhanced reactivity minimizes the formation of deletion sequences and other impurities, simplifying the purification process. creative-peptides.com Furthermore, the HOAt anion provides a visual indication of reaction progress; its characteristic yellow color fades as the coupling reaction proceeds to completion, offering a useful real-time monitoring tool for the synthetic chemist. google.com

Table 1: Comparison of Coupling Additives in SPPS

| Additive | Relative Coupling Rate | Racemization Suppression | Visual Monitoring |

|---|---|---|---|

| HOBt | Standard | Good | No |

| HOAt | High | Excellent | Yes (Yellow to Colorless) |

While SPPS is the dominant technique for peptide synthesis, solution-phase methods remain important, especially for large-scale production and the synthesis of certain complex peptides. HOAt has also proven to be a valuable additive in solution-phase peptide synthesis. americanpeptidesociety.org Its primary contribution in this context is the significant reduction of racemization, a critical issue when coupling peptide segments. luxembourg-bio.com

The pyridine (B92270) nitrogen in the HOAt structure is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the rate of aminolysis while disfavoring the competing racemization pathways. This results in peptide products with higher chiral purity. The use of HOAt-derived coupling reagents can lead to a substantial decrease in the formation of unwanted diastereomers, which are often difficult to separate from the desired product. luxembourg-bio.com

One of the most significant advantages of HOAt is its ability to facilitate the coupling of sterically hindered amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib). google.comluxembourg-bio.com These residues are notoriously difficult to incorporate into peptide chains using standard coupling protocols due to the steric bulk surrounding the carboxylic acid and amino groups.

Research has demonstrated that coupling reactions that are extremely slow or incomplete with HOBt can proceed efficiently in the presence of HOAt. google.comluxembourg-bio.com For instance, the reaction between Z-Aib-OH and p-chloroaniline showed a dramatic rate enhancement with HOAt, reaching approximately 50% completion in about 5 minutes, whereas the same reaction with HOBt required over 24 hours to reach a similar stage. This enhanced reactivity is attributed to the formation of the more reactive OAt-active ester, which overcomes the steric hindrance and allows for efficient amide bond formation.

Table 2: Comparative Reaction Times for a Sterically Hindered Coupling

| Additive | Reactants | Approximate Time to 50% Completion |

|---|---|---|

| HOBt | Z-Aib-OH + p-chloroaniline | > 24 hours |

| HOAt | Z-Aib-OH + p-chloroaniline | ~5 minutes |

Data based on NMR kinetic measurements.

Constrained peptides, including cyclic peptides and peptidomimetics, are of great interest in drug discovery due to their increased metabolic stability and receptor binding affinity compared to their linear counterparts. nih.govcreative-peptides.comrroij.com The synthesis of these molecules often involves a challenging macrocyclization step. HOAt, typically in the form of HATU, is frequently employed in these critical ring-closing reactions. thieme-connect.denih.govrsc.org

The efficiency of HOAt-mediated coupling is crucial for achieving high yields in intramolecular cyclization, where the two ends of a linear peptide precursor must be brought together. nih.gov The enhanced reactivity minimizes competing side reactions such as oligomerization. HOAt has been successfully used in the synthesis of a variety of complex cyclic peptides and peptidomimetics, demonstrating its versatility and reliability in constructing these structurally demanding molecules. nih.gov

N-methylated amino acids are incorporated into peptides to enhance their conformational rigidity, membrane permeability, and resistance to proteolytic degradation. nih.gov However, the coupling of an amino acid to the N-terminus of an N-methylated residue is notoriously difficult due to the increased steric hindrance and reduced nucleophilicity of the secondary amine.

HOAt-based coupling reagents, such as HATU and PyAOP, have been identified as the most promising reagents for these challenging couplings. nih.govresearchgate.net They have been shown to be more efficient than other reagents in promoting the formation of peptide bonds involving N-methylated amino acids, leading to higher yields and purities of the desired N-methylated peptides. bachem.comresearchgate.net

Utilization in Non-Peptidic Acylation and Esterification Reactions

While the primary application of HOAt is in peptide synthesis, its utility extends to other acylation and esterification reactions. The fundamental principle of activating a carboxylic acid via an OAt-ester can be applied to the formation of amides and esters from non-peptidic substrates. For example, HOAt has been shown to be effective in the acylation of highly hindered secondary amines where HOBt is ineffective. luxembourg-bio.com

Furthermore, a novel application of HOAt-derived compounds has been reported in the synthesis of 1-alkoxy-1H-7-azabenzotriazoles. beilstein-journals.orgnih.gov In this reaction, peptide coupling agents derived from HOAt react with alcohols in the presence of a base to form these alkoxy derivatives, which can be considered a form of esterification. This demonstrates the broader synthetic potential of HOAt beyond traditional amide bond formation.

Development and Application in Chemical Cross-linking Reagents for Molecular Probes

1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) has been incorporated into the design of specialized cross-linking reagents. These reagents leverage the reactive nature of HOAt groups for creating covalent bonds in supramolecular target-ligand complexes. covalx.com The resulting cross-linked products are stabilized, allowing for their direct analysis through various advanced analytical techniques, including mass spectrometry, gel-based or fluorescence technologies, X-ray crystallography, and NMR. covalx.com This application is particularly valuable in fields like drug discovery and protein complex analysis, where understanding molecular interactions is crucial. covalx.com The use of HOAt-containing cross-linkers facilitates the characterization of these interactions by providing a stable molecular snapshot for detailed investigation. covalx.com

Integration into Total Synthesis Strategies for Complex Natural Products and Analogues

The total synthesis of complex natural products is a significant challenge in organic chemistry that drives the development of new synthetic methods. wikipedia.orgresearchgate.net These intricate processes involve numerous steps to construct complex molecular architectures from simple, commercially available starting materials. 1-Hydroxy-7-azabenzotriazole is utilized as a critical coupling additive in these multi-step syntheses to enhance reaction efficiency and minimize side reactions. luxembourg-bio.com

A notable example of its application is in the total synthesis of Ageliferin, a pyrrole-imidazole alkaloid derived from a marine sponge. acs.org In this synthetic pathway, HOAt is used in conjunction with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and triethylamine (B128534) (Et3N) to facilitate a key amide bond formation step. acs.org This specific reaction is crucial for linking complex fragments of the target molecule. The prediction of molecular reactivity through computational methods often guides the selection of reagents like HOAt to overcome synthetic challenges and avoid dead-end routes, thereby making the synthesis of complex molecules like Ageliferin more efficient. acs.org The successful application of HOAt in such syntheses underscores its importance in advancing the field of natural product chemistry. caltech.edu

Investigations into Emerging Applications

Recent research has explored the application of 1-Hydroxy-7-azabenzotriazole as a corrosion inhibitor, particularly for mild steel and pipeline steel in acidic environments. rsc.orgelectrochemsci.org The mechanism of inhibition involves the adsorption of HOAt molecules onto the metal surface, forming a protective film that impedes the corrosive process. researchgate.net Studies have shown that HOAt functions as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions of the corrosion process. rsc.orgelectrochemsci.org

The adsorption of HOAt on the steel surface has been found to conform to the Langmuir adsorption isotherm model. rsc.orgelectrochemsci.org This model suggests the formation of a monolayer of inhibitor molecules on the metal. The interaction is characterized as chemisorption, where a coordinate-type bond is formed through electron transfer from the organic molecules to the metal surface. electrochemsci.orgresearchgate.net The efficiency of the inhibition increases with the concentration of HOAt but tends to decrease at higher temperatures. electrochemsci.org

Inhibition Efficiency of HOAt on Steel| Metal | Corrosive Medium | Inhibition Mechanism | Adsorption Model |

|---|---|---|---|

| Mild Steel | 1 M Sulfuric Acid (H₂SO₄) | Mixed-type inhibitor | Langmuir Isotherm |

| X60 Pipeline Steel | 1 M Hydrochloric Acid (HCl) | Mixed-type inhibitor | Langmuir Isotherm (Chemisorption) |

The performance of 1-Hydroxy-7-azabenzotriazole as a corrosion inhibitor has been evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). rsc.orgelectrochemsci.org These methods provide quantitative data on the inhibitor's effectiveness. Potentiodynamic polarization studies confirm that HOAt acts as a mixed-type inhibitor by showing its influence on both the anodic metal dissolution and cathodic hydrogen evolution reactions. rsc.org

EIS measurements further support these findings, with data indicating that the inhibition efficiency of HOAt increases as its concentration rises. electrochemsci.org For example, in studies on X60 pipeline steel in 1 M HCl, weight loss analysis showed a direct correlation between higher HOAt concentration and increased inhibition efficiency. electrochemsci.org These electrochemical experiments provide strong evidence for the formation of a protective layer by HOAt on the steel surface, which is consistent with the adsorption mechanisms identified in corrosion studies. electrochemsci.org

1-Hydroxy-7-azabenzotriazole serves as a foundational structure for the synthesis of novel derivatives with significant applications, particularly in peptide chemistry. wikipedia.orgsigmaaldrich.com Organophosphorus and nitro-substituted sulfonate esters of HOAt have been developed as highly efficient, fast-acting peptide coupling reagents. nih.gov These HOAt-derived reagents have demonstrated superiority over their counterparts derived from 1-hydroxybenzotriazole (B26582) (HOBt) in minimizing the loss of configuration (racemization) during the coupling of peptide segments. nih.gov

The synthesis of these active esters, such as those formed with diethylphosphoryl chloride or 2,4-dinitrophenylsulfonyl chloride, creates powerful activating agents for carboxylic acids. nih.gov Uronium-based coupling agents derived from HOAt, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), have also become widely used. researchgate.net These reagents facilitate the rapid activation of amino acids in polar solvents with minimal side reactions. researchgate.net The development of such derivatives is crucial for producing complex peptides and other biologically relevant scaffolds, which are essential for research in chemical biology and medicinal chemistry. researchgate.netnih.gov

Theoretical and Computational Chemistry Approaches to 1 Hydroxy 7 Azabenzotriazole Systems

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of HOAt.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively.

Computational studies on HOAt have visualized the distribution of these orbitals. researchgate.net The HOMO is primarily localized on the triazole ring and the exocyclic oxygen atom, indicating these are the most nucleophilic sites and the regions from which an electron is most easily donated. researchgate.net Conversely, the LUMO is distributed across the entire bicyclic ring system, suggesting that the molecule can accept electron density into its π-system. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net Analysis of Mulliken charges, derived from electron density distribution calculations, shows significant negative charges on the nitrogen atoms of the pyridine (B92270) and triazole rings, as well as the oxygen atom. researchgate.net These sites represent the regions of highest electron density and are predicted to be the most reactive centers for electrophilic attack. researchgate.net

HOAt can exist in different protonation states and tautomeric forms, the relative stability of which can be rigorously assessed through computational methods. The most common form is the N-oxide, but tautomerization involving proton transfer is possible.

Protonation States: In acidic media, HOAt can be protonated. Computational models have been used to simulate this process, showing that protonation is a key step in certain applications, such as its use as a corrosion inhibitor where the protonated form (HOATH+) facilitates adsorption onto negatively charged surfaces. researchgate.net The free energy of protonation (fep) and the acidity constant (pKa) are key descriptors of this process. Computational studies on related hydroxybenzotriazoles show that electron-withdrawing substituents, such as the aza group in HOAt, lower the pKa, meaning the compound is more acidic and a greater percentage exists in its deprotonated, anionic form at a given pH. researchgate.net This aligns with experimental observations that place the pKa of HOAt around 3.28.

Tautomers: Prototropic tautomerism is the relocation of a proton, resulting in constitutional isomers that are in equilibrium. For HOAt, the most stable tautomer is the 3-H- researchgate.netias.ac.inmdpi.comtriazolo[4,5-b]pyridin-3-ol shown in most literature. However, other forms, such as those resulting from proton migration from the oxygen to one of the triazole nitrogen atoms, are conceivable.

While specific computational studies on the full tautomeric space of HOAt are not widely reported, the methodology to determine their relative stability is well-established. comporgchem.comorientjchem.orgnih.gov It involves:

Optimization of the geometry of each possible tautomer to find its energy minimum.

Calculation of the vibrational frequencies to confirm that each structure is a true minimum and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and entropy).

Calculation of the Gibbs free energy for each tautomer. The tautomer with the lowest free energy is the most stable.

Identification of the transition state structures that connect the tautomers to determine the energy barriers for interconversion.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting intermolecular interactions and chemical reactivity. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich and electron-poor regions.

MEP maps calculated for HOAt clearly show the distribution of charge. researchgate.netmdpi.com The most negative potential (typically colored red) is concentrated around the exocyclic oxygen atom and the nitrogen atom of the pyridine ring, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.net The hydrogen atom of the hydroxyl group exhibits a strong positive potential (colored blue), making it a prime site for nucleophilic attack and hydrogen bond donation. researchgate.net

Computational Crystal Structure Prediction and Polymorphism of HOAt

Predicting the crystal structure of a molecule from its chemical diagram alone is a major challenge in computational chemistry, known as crystal structure prediction (CSP). HOAt has served as a key subject in this field, as it is known to exhibit polymorphism—the ability to crystallize in multiple distinct solid-state forms.

Computational methods for CSP typically involve a two-step process: generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energy.

A blind test of CSP was successfully performed for HOAt, where a previously unreported polymorphic form (Form II) was predicted computationally before its experimental structure was published. The methodology involved an extensive search using a large number of rigid molecular conformers, followed by lattice energy minimization calculations. In these calculations, the total energy is a sum of the intermolecular lattice energy and the intramolecular energy penalty for any distortion from the ideal gas-phase conformation. The experimentally observed structure of Form II was correctly predicted as one of the most stable possibilities, found as the third lowest in energy, with the known Form I being the global minimum.

| Computational Prediction Results for HOAt Polymorphs | |

| Methodology | Lattice-energy minimization following conformational searching |

| Form I (Known) | Predicted as the global minimum (lowest energy) |

| Form II (New) | Predicted as the third-lowest energy structure |

| Significance | Successful blind prediction demonstrated the viability of CSP for flexible molecules. |

This table summarizes the key outcomes of the computational crystal structure prediction for 1-Hydroxy-7-azabenzotriazole (B21763).

The different polymorphic forms of a compound arise from different ways the molecules pack in the crystal lattice, which is governed by intermolecular interactions, particularly hydrogen bonding. Computational analysis is crucial for understanding these packing differences.

For HOAt, two polymorphs have been characterized, which differ primarily in their hydrogen-bonding motifs.

Form I: Molecules in this form are linked by O—H···N hydrogen bonds to create a centrosymmetric dimer, described by the graph-set notation R²₂(10).

Form II: This form features a different arrangement where molecules are linked into a chain motif via O—H···N hydrogen bonds, denoted as a C(5) chain.

Computational analysis further reveals subtle differences in other weak intermolecular interactions, such as C—H···N contacts, which are slightly shorter in Form II. This suggests a more efficient packing in Form II, which is also reflected in its slightly higher calculated density compared to Form I (1.636 g cm⁻³ vs. 1.616 g cm⁻³). The ability of computational models to identify and characterize these distinct, energetically similar packing arrangements and their associated hydrogen bonding networks is fundamental to understanding and predicting polymorphism.

| Comparison of HOAt Polymorphs | ||

| Feature | Form I | Form II |

| Hydrogen Bonding Motif | R²₂(10) Dimer | C(5) Chain |

| Packing Description | Two-dimensional hydrogen-bonding network | Three-dimensional hydrogen-bonding network |

| Calculated Density | 1.616 g cm⁻³ | 1.636 g cm⁻³ |

This interactive table compares the key structural features of the two known crystalline polymorphs of 1-Hydroxy-7-azabenzotriazole.

Validation of Computational Models with Experimental Data

The credibility of theoretical and computational models hinges on their validation against empirical data. For 1-Hydroxy-7-azabenzotriazole (HOAt), computational results have shown a strong correlation with experimental findings, particularly in the context of its application as a corrosion inhibitor and as a peptide coupling additive.

A study combining experimental and theoretical methods to investigate HOAt as a corrosion inhibitor for mild steel in sulfuric acid demonstrated an ideal agreement between computational and experimental results. rsc.org Density Functional Theory (DFT) calculations were used to model the electronic properties and reactive sites of the HOAt molecule. The outcomes of these calculations were then compared with experimental measurements, such as those from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, which assess the inhibitor's performance. The theoretical data successfully predicted the high inhibition efficiency observed experimentally, validating the computational model's ability to describe the inhibitor-metal interaction.

Another key area for validation is the prediction of physicochemical properties like the acid dissociation constant (pKa). The pKa is crucial for understanding the reactivity of HOAt, as its deprotonated anionic form is the reactive species in many applications, including peptide coupling and ester hydrolysis. nih.gov Computational studies have been performed to calculate the free energy of protonation and the corresponding pKa values for HOAt and its derivatives. nih.gov These calculated values are then compared with experimentally determined pKa values to assess the accuracy of the computational method, which often involves models like the Polarizable Continuum Model (PCM) to account for solvation effects. nih.gov For instance, the pKa values for 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-4-azabenzotriazole (4-HOAt), and 1-hydroxy-7-azabenzotriazole (7-HOAt) have been reported as 4.60, 3.02, and 3.28, respectively, providing benchmark experimental data for validating computational predictions. luxembourg-bio.com

The table below presents a conceptual comparison of parameters used to validate computational models against experimental data for azabenzotriazole systems.

| Parameter | Computational Method | Experimental Technique | Validation Outcome |

|---|---|---|---|

| Inhibition Efficiency | Density Functional Theory (DFT) | Electrochemical Impedance Spectroscopy (EIS), Potentiodynamic Polarization | High correlation between calculated quantum chemical parameters and measured inhibition efficiency. rsc.org |

| Acidity (pKa) | DFT with Polarizable Continuum Model (PCM) | Potentiometric Titration | Calculated pKa values align with experimental results, confirming the influence of the nitrogen position on acidity. nih.govluxembourg-bio.com |

| Molecular Geometry | Ab initio/DFT (e.g., B3LYP/6-31G) | X-ray Crystallography | Calculated bond lengths and angles correspond well with crystallographic data, confirming molecular structure. nih.govresearchgate.net |

| Adsorption Isotherm | Molecular Dynamics (MD) Simulations | Quartz Crystal Microbalance (QCM), Surface Analysis | Simulations correctly predict that adsorption follows the Langmuir isotherm model, as observed experimentally. rsc.org |

Molecular Dynamics Simulations and Adsorption Behavior Modeling

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions at an atomic level. In the study of 1-Hydroxy-7-azabenzotriazole, MD simulations have been employed to model its adsorption behavior on surfaces, providing insights that are difficult to obtain through experimental means alone.

For example, in the context of corrosion inhibition, MD simulations can model the interaction between HOAt molecules and a metal surface, such as mild steel (Fe). These simulations help to visualize the adsorption process, determine the orientation of the inhibitor molecules on the surface, and calculate the adsorption energy. The results of such simulations have shown that HOAt molecules tend to adsorb flat on the steel surface, maximizing the contact area and facilitating the formation of a protective film. rsc.org This parallel orientation allows for strong interaction between the π-electrons of the aromatic rings and the vacant d-orbitals of the iron atoms.

The simulations can also elucidate the role of different functional groups in the adsorption process. The model can reveal how the pyridine nitrogen and the hydroxyl group contribute to the binding energy and the stability of the adsorbed layer. By calculating the binding energy between the HOAt molecule and the metal surface, computational chemists can quantify the strength of the adsorption, which is a key parameter in determining the effectiveness of a corrosion inhibitor. These theoretical findings are consistent with experimental observations that HOAt forms a stable, protective layer on the steel surface, which conforms to the Langmuir isotherm model. rsc.org

The following table summarizes key findings derived from molecular dynamics simulations of HOAt adsorption.

| Simulation Parameter | Finding/Observation | Implication |

|---|---|---|

| Adsorption Energy | High negative value, indicating strong, spontaneous adsorption. | The formation of a stable protective inhibitor film on the metal surface is energetically favorable. |

| Molecular Orientation | HOAt molecules lie flat (parallel) on the metal surface. | Maximizes surface coverage and protective barrier effect against corrosive species. rsc.org |

| Radial Distribution Function | Indicates strong interactions between specific atoms of HOAt and the surface atoms. | Identifies the key atomic sites (e.g., N, O atoms) responsible for the chemisorption process. |

| Solvent Effects | Models the displacement of water molecules from the surface by HOAt. | Demonstrates the inhibitor's ability to compete with corrosive media for active surface sites. |

Transition State Calculations and Reaction Pathway Analysis through Computational Methods

Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions by calculating the structures and energies of transition states and mapping out reaction pathways. For 1-Hydroxy-7-azabenzotriazole, these methods have been crucial in understanding its superior performance as a peptide coupling additive, particularly its ability to accelerate reactions and suppress racemization.

The key to HOAt's efficacy lies in its ability to form a highly reactive O-acylisourea intermediate when used with a carbodiimide (B86325), which then rapidly converts to a highly reactive active ester. Transition state calculations can model this activation process. More importantly, these calculations can explain the enhanced reactivity of HOAt compared to its analogue, HOBt. The pyridine nitrogen atom at the 7-position is believed to exert a "neighboring group effect," where it participates in the reaction mechanism. luxembourg-bio.com

Computational models can be used to locate the transition state for the aminolysis of the active ester. By calculating the activation energy (the energy barrier that must be overcome for the reaction to proceed), researchers can quantify the catalytic effect of the 7-aza nitrogen. Theoretical studies can compare the reaction pathway involving the HOAt-derived active ester with the pathway involving the HOBt-derived ester. Such calculations often show a lower activation energy for the HOAt pathway, which explains the experimentally observed rate enhancement. luxembourg-bio.com

Furthermore, these computational analyses help to understand how HOAt suppresses racemization. Racemization in peptide synthesis can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. Transition state calculations can compare the energy barriers for the desired peptide bond formation versus the undesired oxazolone (B7731731) formation. The neighboring group participation of the 7-aza nitrogen in HOAt is thought to stabilize the transition state for aminolysis, making the peptide bond formation kinetically favored over the racemization pathway.

The table below outlines the application of computational methods to analyze reaction pathways involving HOAt.

| Computational Task | Methodology | Key Insight |

|---|---|---|

| Carboxyl Group Activation | DFT calculations on reaction intermediates. | Elucidates the structure and stability of the active ester intermediate formed from HOAt. |

| Transition State Search | Algorithms like Berny optimization or QST2/QST3. researchgate.net | Identifies the geometry of the highest energy point along the reaction coordinate for aminolysis. |

| Activation Energy Calculation | Comparison of transition state energy with reactant energies. | Quantifies the rate enhancement provided by HOAt; demonstrates a lower energy barrier compared to HOBt-mediated reactions. luxembourg-bio.com |

| Racemization Pathway Analysis | Calculation of energy barriers for both peptide coupling and oxazolone formation. | Shows that the desired coupling pathway is kinetically preferred, explaining the suppression of racemization. |

Advanced Analytical and Spectroscopic Methodologies for 1 Hydroxy 7 Azabenzotriazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Intermediate Characterization

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic investigation of reactions involving 1-Hydroxy-7-azabenzotriazole (B21763). It provides invaluable data on the structural integrity of HOAt and offers a real-time window into the kinetics of amide bond formation.

One of the key applications of NMR in HOAt-related research is the confirmation of its molecular structure. The ¹H-NMR spectrum of HOAt displays a characteristic pattern for the disubstituted pyridine (B92270) nucleus, which helps in its unambiguous identification. luxembourg-bio.com Furthermore, NMR is instrumental in assessing the purity of HOAt batches, ensuring the absence of impurities that could interfere with sensitive coupling reactions.

Kinetic studies using NMR have provided profound insights into the enhanced reactivity of HOAt compared to its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt). For instance, in the challenging coupling reaction between Z-Aib-OH, a sterically hindered amino acid, and the weakly basic p-chloroaniline, ¹H NMR kinetic measurements demonstrated a dramatic rate enhancement with HOAt. The reaction reached approximately 50% completion in about 5 minutes when HOAt was used as an additive. In stark contrast, the same reaction required over 24 hours to achieve a similar conversion with HOBt, highlighting the significant catalytic advantage of HOAt.

The power of NMR also extends to the characterization of reaction intermediates. The formation of the active OAt-ester intermediate during the coupling process can be monitored, providing crucial information about the reaction mechanism. By observing the disappearance of starting materials and the appearance of products and intermediates, researchers can gain a deeper understanding of the factors that contribute to the efficiency of HOAt-mediated couplings.

Interactive Data Table: Comparative Reaction Times with Different Additives

| Coupling Reaction | Additive | Time to ~50% Completion (NMR) |

| Z-Aib-OH + p-chloroaniline | 1-Hydroxy-7-azabenzotriazole (HOAt) | ~5 minutes |

| Z-Aib-OH + p-chloroaniline | 1-hydroxybenzotriazole (HOBt) | >24 hours |

| Z-Aib-OH + p-chloroaniline | 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HODhbt) | ~260 minutes |

Mass Spectrometry (MS) for Reaction Product Identification, Purity Assessment, and Reaction Monitoring

Mass spectrometry (MS) is an indispensable tool in the analytical workflow for research involving 1-Hydroxy-7-azabenzotriazole. Its high sensitivity and accuracy make it ideal for verifying the molecular weight of HOAt, assessing its purity, identifying reaction products, and monitoring the progress of coupling reactions.

High-resolution mass spectrometry (HRMS) is routinely employed to confirm the elemental composition and exact mass of synthesized HOAt, ensuring it meets the stringent purity requirements for use in peptide synthesis. This is a critical quality control step, as even minor impurities can have a significant impact on the outcome of a coupling reaction.

In the context of reaction monitoring, MS techniques, often coupled with liquid chromatography (LC-MS), allow for the real-time tracking of reactants, intermediates, and products. This provides a detailed kinetic profile of the reaction and helps in optimizing reaction conditions such as temperature, time, and stoichiometry. The ability to identify and quantify the desired peptide product, as well as any potential side products, is crucial for developing efficient and clean synthetic protocols.

Furthermore, MS plays a vital role in the characterization of the final peptide products. By providing an accurate mass measurement, it confirms the successful incorporation of all amino acid residues and the formation of the correct peptide sequence. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide, providing further structural confirmation and ensuring the integrity of the final product.

Spectrophotometric Determination of Dissociation Constants (pKa) in Relevant Solvent Systems to Understand Reactivity

The acidity of the N-hydroxy group in 1-Hydroxy-7-azabenzotriazole is a key determinant of its reactivity and its effectiveness as a coupling additive. Spectrophotometry provides a reliable and accessible method for determining the dissociation constant (pKa) of HOAt in various solvent systems, which is crucial for understanding its behavior in different reaction media.

The pKa value of HOAt has been determined spectrophotometrically in a 95% acetonitrile-water mixture. jcsp.org.pkjcsp.org.pk This solvent system is particularly relevant as it mimics the conditions often used in peptide synthesis. The determination relies on measuring the absorbance of HOAt solutions at different pH values. The distinct UV-Vis absorption spectra of the protonated and deprotonated forms of HOAt allow for the calculation of their relative concentrations at each pH, from which the pKa can be derived.

Studies have shown that the pKa of 7-HOAt is comparable to that of 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt). jcsp.org.pk The electron-withdrawing nature of the nitrogen atom at the 7-position of the pyridine ring increases the acidity of the hydroxyl group compared to HOBt. A lower pKa indicates a more acidic compound, which in turn means that the corresponding anion (OAt⁻) is a better leaving group. This enhanced leaving group ability contributes to the faster coupling kinetics observed with HOAt.

Interactive Data Table: pKa Values of Benzotriazole (B28993) Derivatives in 95% Acetonitrile-Water

| Compound | pKa |

| 1-hydroxy-6-nitrobenzotriazole (6-NO₂-HOBt) | Lower |

| 4-aza-1-hydroxybenzotriazole (4-HOAt) | Lower |

| 1-hydroxy-6-trifluoromethylbenzotriazole (6-CF₃-HOBt) | Lower |

| 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) | ~ Similar to 7-HOAt |

| 1-Hydroxy-7-azabenzotriazole (7-HOAt) | ~ Similar to 6-Cl-HOBt |

| 1-hydroxybenzotriazole (HOBt) | Higher |

Note: The table indicates the relative trend of pKa values as presented in the source. Exact numerical values may vary depending on the specific experimental conditions.

Chromatographic Techniques (e.g., HPLC) for Reaction Progress Monitoring, Purification, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful chromatographic technique that is central to the research and application of 1-Hydroxy-7-azabenzotriazole. It is widely used for monitoring the progress of reactions, purifying the resulting products, and performing quantitative analysis to determine the purity and yield.

HPLC is the method of choice for assessing the purity of HOAt, with standards often requiring a purity of greater than 99.5%. ruifuchemical.com This high level of purity is essential for its use in demanding applications such as the synthesis of pharmaceutical-grade peptides.

During peptide synthesis, HPLC is an invaluable tool for monitoring the progress of the coupling reaction. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of the starting materials and the formation of the desired product. This allows for the precise determination of the reaction endpoint, preventing unnecessary side reactions and ensuring optimal yields.

Furthermore, HPLC is critical for the analysis of the crude peptide product. It can be used to assess the extent of racemization, a common side reaction in peptide synthesis that can lead to the formation of diastereomers. For example, HPLC analysis has been used to show that the use of HOAt significantly reduces the formation of the LDL-isomer in the coupling of Z-Phe-Val-OH with alanine (B10760859) methyl ester, compared to when HOBt is used. luxembourg-bio.com

Preparative HPLC is also the primary method for the purification of synthetic peptides, effectively separating the target peptide from unreacted starting materials, reagents, and any side products that may have formed.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Polymorph Characterization

X-ray crystallography provides the most definitive structural information for molecules in the solid state. For 1-Hydroxy-7-azabenzotriazole, this technique has been instrumental in determining its precise three-dimensional structure and in characterizing its polymorphic forms.

Interestingly, research has shown that 1-Hydroxy-7-azabenzotriazole can exist in at least two polymorphic forms. nih.govresearchgate.net Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. The two identified polymorphs of HOAt differ in their hydrogen-bonding motifs. Form I exhibits an R(2)(2)(10) dimer motif, while Form II has a C(5) chain motif. nih.govresearchgate.net The existence of polymorphism is an important consideration in the manufacturing and formulation of HOAt, as different polymorphs can have different stabilities and dissolution rates. The crystal structure of Form II was successfully predicted using lattice-energy minimization calculations, demonstrating the power of computational methods in solid-state chemistry. nih.gov

Interactive Data Table: Crystallographic Data for a Polymorph of 1-Hydroxy-7-azabenzotriazole

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.091(4) |

| b (Å) | 3.994(1) |

| c (Å) | 14.294(3) |

| β (°) | 114.83(3) |

| Molecules per unit cell (Z) | 8 |

This data corresponds to one of the determined polymorphic forms of HOAt. researchgate.net

Comparative Performance Analysis with Complementary Coupling Reagents

Direct Comparisons with 1-Hydroxybenzotriazole (B26582) (HOBt) and its Halogenated Derivatives

Direct comparisons between HOAt and HOBt consistently reveal the superior efficacy of HOAt in both accelerating coupling reactions and suppressing the loss of chiral integrity (racemization). acs.orgluxembourg-bio.combachem.com The introduction of HOAt leads to faster reaction times and higher yields, particularly in challenging synthetic contexts. thermofisher.com

Research has quantified the reduction in racemization when HOAt is substituted for HOBt. For instance, in a segment coupling of Z-Phe-Val-OH with alanine (B10760859) methyl ester, the use of HOBt or its corresponding uronium salt HBTU resulted in 4.1% of the undesired LDL-isomer. luxembourg-bio.com In contrast, employing HOAt or its uronium salt HATU under similar conditions reduced the level of racemization to less than 2%. luxembourg-bio.com Similarly, in the highly sensitive coupling of benzoylvaline with valine methyl ester, HOAt was found to reduce racemization to approximately one-third to one-half of the levels observed in comparable reactions using HOBt. luxembourg-bio.com

The active esters generated from HOAt are more reactive than their HOBt counterparts due to the lower pKa of HOAt. sigmaaldrich.com Furthermore, the pyridine (B92270) nitrogen in the HOAt structure is believed to provide anchimeric assistance during the coupling reaction, further enhancing its efficiency. sigmaaldrich.com

Halogenated derivatives of HOBt, such as 6-chloro-HOBt (Cl-HOBt), were also developed to improve upon the performance of HOBt. These derivatives, being more acidic than HOBt, lead to higher reaction rates and have shown improved results in the synthesis of difficult peptides. bachem.com However, studies indicate that HOAt and its derivative reagents are generally more effective, especially for hindered systems. acs.org The capacity of HOAt to suppress racemization is comparable to, and often superior to, that of Cl-HOBt. acs.org

| Carboxyl Component | Amine Component | Coupling Additive/Reagent | % LDL-Isomer (Racemization) | Reference |

|---|---|---|---|---|

| Z-Phe-Val-OH | Alanine methyl ester | HOBt / HBTU | 4.1% | luxembourg-bio.com |

| Z-Phe-Val-OH | Alanine methyl ester | HOAt / HATU | < 2.0% | luxembourg-bio.com |

Comprehensive Assessment of Advantages, Limitations, and Niche Applications of HOAt-based Reagents

Advantages:

Enhanced Reactivity: HOAt and its derivatives accelerate coupling reactions, leading to shorter reaction times and improved efficiency. luxembourg-bio.combachem.com

Superior Racemization Suppression: They significantly reduce the loss of chiral integrity during peptide bond formation, which is crucial for the synthesis of biologically active peptides. acs.orgluxembourg-bio.comrsc.org

Effectiveness in Difficult Syntheses: HOAt-based reagents are particularly valuable for challenging couplings, including the incorporation of sterically hindered amino acids (like α,α-disubstituted amino acids) and N-methyl amino acids. bachem.comthermofisher.compeptide.com

Utility in Segment Condensation: The low racemization rates associated with HOAt reagents make them highly suitable for fragment condensation strategies in peptide synthesis. thermofisher.comnih.gov

Visual Reaction Monitoring: The formation of the HOAt active ester is accompanied by a yellow color, which disappears as the reaction proceeds to completion, providing a useful visual endpoint indicator. luxembourg-bio.com

Limitations:

Explosive Potential: A significant drawback of HOAt, similar to HOBt, is its potential for explosive decomposition, particularly when dried at elevated temperatures. bachem.comthermofisher.comrsc.org This has raised safety and handling concerns, especially for large-scale industrial applications, and has prompted a search for safer alternatives like OxymaPure. bachem.comrsc.org

Cost: HOAt-based reagents are generally more expensive than their HOBt counterparts, which can be a consideration for large-scale synthesis. sigmaaldrich.comcreative-peptides.com

Guanidinylation: Uronium salts based on HOAt, such as HATU, can cause guanidinylation of the free N-terminal amine, which terminates peptide chain elongation. This side reaction is problematic if an excess of the coupling reagent is used. sigmaaldrich.comrsc.org

Niche Applications: The unique properties of HOAt-based reagents make them the preferred choice for several specialized applications where other reagents may fail or provide suboptimal results.

Synthesis of Peptides with N-methyl Amino Acids: Coupling N-methylated amino acids is notoriously difficult, but HOAt-based reagents like HATU and PyAOP have proven to be highly effective for this purpose. bachem.compeptide.com

Peptide Cyclization: The high efficiency and clean reaction profiles of phosphonium (B103445) salts like PyAOP make them excellent reagents for macrocyclization reactions. peptide.comiris-biotech.de

Solid-Phase Synthesis of Difficult Sequences: For automated solid-phase peptide synthesis (SPPS) involving problematic sequences or hindered building blocks, the enhanced reactivity of HATU can overcome synthetic challenges and improve the quality of the crude product. bachem.comthermofisher.com

Future Research Trajectories and Interdisciplinary Perspectives in 1 Hydroxy 7 Azabenzotriazole Chemistry

Rational Design and Synthesis of Next-Generation HOAt-Inspired Coupling Agents

The success of HOAt over its predecessor, 1-hydroxybenzotriazole (B26582) (HOBt), primarily stems from the influence of the nitrogen atom at the 7-position, which enhances reactivity and reduces racemization during amide bond formation. luxembourg-bio.com Future research will focus on the rational design of new coupling agents that build upon the HOAt framework to offer even greater efficiency and broader applicability.

The design of next-generation reagents will likely involve modifying the core azabenzotriazole structure. This could include the introduction of electron-withdrawing or -donating groups to fine-tune the electronic properties of the molecule, thereby influencing its reactivity and stability. The goal is to create reagents with accelerated coupling times, improved solubility in a wider range of solvents, and enhanced resistance to side reactions, particularly for challenging couplings involving sterically hindered amino acids. luxembourg-bio.com

| Feature | Current Agent (HOAt) | Potential Next-Generation Agent | Design Rationale |

| Reaction Speed | High | Very High | Modification of electronic properties to accelerate the formation of the active ester intermediate. |

| Racemization | Low | Extremely Low | Steric or electronic modifications to enhance chiral integrity protection during coupling. |

| Solubility | Moderate | High | Incorporation of solubilizing groups to improve performance in diverse solvent systems, including greener solvents. |

| Side Reactions | Minimal | Negligible | Structural changes to further minimize any potential side reactions, enhancing product purity. |

The synthesis of these novel derivatives will leverage modern organic synthesis methodologies to create a library of HOAt-inspired compounds. High-throughput screening techniques will then be essential to rapidly evaluate the performance of these new agents in standardized peptide coupling reactions, allowing for the swift identification of candidates with superior properties.

Expansion of Applications to Novel Synthetic Transformations and Material Science

While HOAt is celebrated for its role in peptide chemistry, its unique chemical properties suggest a much broader potential. nbinno.com Future research is set to explore its utility in other synthetic transformations and in the burgeoning field of material science.

In organic synthesis, HOAt and its derivatives could serve as potent catalysts or reagents in a variety of reactions beyond amide bond formation. Its ability to act as a leaving group and a reaction mediator could be harnessed for the synthesis of complex esters, macrolactones, and other challenging molecular architectures. Researchers are investigating its role in facilitating reactions that have traditionally suffered from low yields or harsh conditions.

In material science, the structural features of HOAt open up possibilities for its use as a building block for functional materials. ntt-review.jpstanford.edu Its capacity to coordinate with metal ions makes it a candidate for the development of novel metal-organic frameworks (MOFs) or coordination polymers with applications in catalysis, gas storage, or sensing. chemimpex.com Furthermore, its proven efficacy as a photostabilizer and corrosion inhibitor points to its potential incorporation into advanced polymer composites and protective coatings to enhance durability and lifespan. nbinno.comchemimpex.com

| Application Area | Potential Role of HOAt/Derivatives | Desired Outcome |

| Catalysis | Ligand for metal catalysts | Enhanced catalytic activity, selectivity, and stability in organic transformations. |

| Polymer Chemistry | Monomer or additive in polymer synthesis | Creation of polymers with improved thermal stability, UV resistance, and mechanical properties. |

| Corrosion Inhibition | Component in protective coatings | Development of more effective and environmentally friendly anti-corrosion solutions for metals. chemimpex.com |

| Supramolecular Chemistry | Building block for self-assembling systems | Design of functional gels, liquid crystals, or molecular sensors. |

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A complete understanding of the reaction mechanism is paramount for the rational design of improved reagents and the expansion of their applications. While the general mechanism of HOAt-assisted coupling is understood, a deeper, more nuanced picture can be obtained through the application of advanced analytical methods.

Future investigations will employ a combination of sophisticated spectroscopic techniques, such as in-situ NMR and stopped-flow infrared spectroscopy, to observe the reaction in real-time. These methods allow for the detection and characterization of transient intermediates, such as the activated OAt-ester, providing critical data on reaction kinetics and pathways. researchgate.net Isotope labeling studies can further clarify the roles of specific atoms throughout the reaction process. beilstein-journals.org

Complementing these experimental techniques, high-level computational chemistry will provide invaluable insights. youtube.com Density Functional Theory (DFT) calculations can be used to map the entire reaction energy landscape, identifying transition states and calculating activation barriers. This computational modeling can help rationalize experimental observations, such as why HOAt is more effective than HOBt at suppressing racemization, and predict the behavior of newly designed reagents before they are synthesized. researchgate.net

| Technique | Type | Information Gained |

| In-situ NMR Spectroscopy | Experimental | Real-time monitoring of reactant consumption and product formation; identification of intermediates. |

| Stopped-Flow IR | Experimental | Kinetic data on the formation and reaction of short-lived species. |

| Density Functional Theory (DFT) | Computational | Detailed reaction pathways, transition state structures, activation energies, and thermodynamic data. |

| Molecular Dynamics (MD) | Computational | Simulation of solvent effects and conformational dynamics during the reaction. |

Synergistic Integration of Computational and Experimental Approaches for Catalyst and Reagent Design

The future of chemical research, particularly in reagent development, lies in the seamless integration of computational and experimental workflows. youtube.com This synergistic approach promises to accelerate the discovery and optimization of next-generation HOAt-inspired coupling agents, moving beyond traditional trial-and-error methods.

The process begins with in silico design, where computational tools are used to create virtual libraries of potential HOAt derivatives. researchgate.net Quantum mechanical calculations and machine learning models can then predict key properties such as reactivity, stability, and racemization propensity for each candidate. This allows researchers to prioritize the most promising compounds for synthesis, saving significant time and resources.

Once synthesized, these targeted compounds are subjected to rigorous experimental testing to validate the computational predictions. The experimental data—including reaction yields, purity, and kinetic measurements—is then fed back into the computational models to refine their accuracy. This iterative cycle of design, prediction, synthesis, and testing creates a powerful feedback loop that drives the rapid evolution of highly efficient and specialized coupling agents tailored for specific and challenging chemical transformations.

Q & A

Q. What are the critical safety protocols for handling Hydroxy-7-azabenzotriazole in laboratory settings?

this compound (HOAt) requires strict safety measures due to its classification as a skin irritant (H315), eye hazard (H318), and acute toxicity (H301). Key protocols include:

- Use local exhaust ventilation to minimize inhalation risks .

- Avoid contact with strong oxidizing agents to prevent hazardous reactions .

- Wear personal protective equipment (PPE), including gloves and goggles, and ensure immediate decontamination of exposed skin or surfaces .

- Store in sealed containers away from heat and incompatible substances .

Q. What methodological approaches are recommended for synthesizing this compound derivatives?

Synthesis typically involves coupling reactions using HOAt as an activating agent. Key steps include:

- Optimizing solvent systems (e.g., DMF or dichloromethane) to enhance reaction efficiency .

- Employing stoichiometric ratios of 1:1.2 (substrate:HOAt) to minimize side products .

- Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC to confirm intermediate formation .

- Purifying derivatives using column chromatography with silica gel or reverse-phase systems .

Q. How can researchers characterize the structural integrity of this compound in solution?

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) spectroscopy : Analyze and spectra to confirm aromatic proton environments and heterocyclic nitrogen positions .

- Mass spectrometry (MS) : Verify molecular weight (136.11 g/mol) and fragmentation patterns .

- Infrared (IR) spectroscopy : Identify characteristic peaks for hydroxyl (-OH) and triazole functional groups .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

Stability studies should incorporate:

- Accelerated degradation tests : Expose HOAt to elevated temperatures (40–60°C), humidity (75% RH), and light to simulate long-term storage .

- Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to quantify degradation products and calculate half-life .

- pH-dependent stability assays : Test solubility and decomposition rates in buffers (pH 3–10) to identify optimal storage conditions .

Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?

Contradictions in bioactivity data (e.g., varying IC values) require:

- Systematic review frameworks : Conduct meta-analyses of peer-reviewed studies to identify confounding variables (e.g., assay protocols, cell lines) .